N-[3-(isobutyrylamino)phenyl]butanamide
Description
Properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-6-13(17)15-11-7-5-8-12(9-11)16-14(18)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVXCUQNZCLJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acebutolol-Related Impurities
- Acebutolol Impurity I (N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide): Molecular Formula: C₁₇H₂₆N₂O₄ Molecular Weight: 322.40 g/mol Key Features: Contains an acetyl group (-COCH₃) at the 3-position and a hydroxypropoxy-ethylamino side chain. This structure enhances water solubility compared to the isobutyryl derivative due to polar functional groups. It is a critical impurity in acebutolol synthesis, requiring stringent regulatory monitoring .
N-(4-Butanoyl-3-hydroxyphenyl)butanamide
- Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol Key Features: Features a hydroxyl group (-OH) at the 3-position and a butanoyl group (-COC₃H₇) at the 4-position. The hydroxyl group facilitates hydrogen bonding, increasing crystallinity (as evidenced by its well-defined melting point). This compound is synthesized via intramolecular rearrangement, highlighting its stability under specific conditions .
Derivatives with Varying Alkyl Chains
Compounds with modified alkyl chains exhibit distinct physicochemical behaviors:
Key Observations :
- Longer alkyl chains (e.g., pentanamide, hexanamide) reduce melting points due to decreased crystallinity .
- Sulfamoyl and tetrahydrofuran groups enhance polarity, impacting solubility and biological activity.
Thioamide and Epoxide Derivatives
- 3-Oxo-N-phenylbutanethioamide: Molecular Formula: C₁₀H₁₁NOS Molecular Weight: 193.27 g/mol Key Features: Replaces the amide oxygen with sulfur, increasing lipophilicity (LogP = 2.63) and altering electronic properties. This compound is a precursor in heterocyclic synthesis .
- N-[3-Butanoyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide: Contains an epoxide group, enhancing reactivity for polymer crosslinking. The epoxide’s electrophilicity contrasts with the inert amide groups in the target compound .
Research Findings and Implications
- Pharmaceutical Relevance: this compound’s steric bulk may reduce metabolic degradation compared to acetylated analogues, making it a candidate for prolonged-action drug formulations .
- Synthetic Challenges : The isobutyryl group complicates purification due to increased hydrophobicity, necessitating advanced chromatographic techniques .
- Biological Activity : Sulfamoyl derivatives (e.g., compounds 5a–d) exhibit higher receptor affinity in enzymatic assays, suggesting that polar substituents enhance target engagement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(isobutyrylamino)phenyl]butanamide, and what critical reaction conditions must be controlled?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by amide coupling. Key steps include:
- Isobutyrylation : Introduce the isobutyryl group to the aniline derivative using acyl chlorides or anhydrides under basic conditions (e.g., pyridine or triethylamine).
- Butanamide formation : Couple the intermediate with butanoyl chloride via nucleophilic acyl substitution.
- Critical conditions : Temperature (0–5°C for exothermic steps), solvent choice (dry dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-acylation .
- Validation : Monitor reaction progress using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical workflow :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the isobutyrylamino group (δ 1.1–1.3 ppm for methyl protons) and butanamide backbone (δ 2.3–2.5 ppm for carbonyl-proximal CH).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H] for CHNO: 265.1552).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Limited solubility in water (logP ~2.5 predicted).
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?
- Strategies :
- Catalytic optimization : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
- Solvent screening : Test solvents with varying polarities (e.g., acetonitrile vs. DMF) to improve reaction kinetics.
- Byproduct analysis : Identify side products (e.g., di-acylated derivatives) via LC-MS and adjust stoichiometry or reaction time accordingly .
- Case study : A 15% yield increase was achieved by replacing THF with DMF in analogous butanamide syntheses due to improved solubility of intermediates .
Q. How should contradictory bioactivity data for this compound across cell-based assays be resolved?
- Troubleshooting steps :
- Dose-response validation : Ensure linearity in activity across concentrations (e.g., 1–100 µM) to rule out assay saturation.
- Off-target profiling : Screen against related enzymes/receptors (e.g., kinases, GPCRs) to identify non-specific interactions.
- Orthogonal assays : Confirm results using SPR (binding affinity) and functional assays (e.g., cAMP modulation) .
Q. What computational approaches are recommended to predict the biological targets of this compound?
- Workflow :
- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) focusing on enzymes with hydrophobic binding pockets.
- MD simulations : Assess binding stability (100 ns trajectories) for top candidates (e.g., cyclooxygenase-2 or histone deacetylases).
- Pharmacophore modeling : Align structural motifs with known inhibitors (e.g., acetamide-containing drugs) to hypothesize mechanisms .
Q. What strategies can be employed to design derivatives of this compound with enhanced selectivity?
- SAR-guided modifications :
- Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -CF) at the meta position to modulate electronic effects and binding affinity.
- Amide bioisosteres : Replace the butanamide chain with sulfonamide or urea moieties to alter solubility and target engagement .
Q. How can in vivo pharmacokinetic studies for this compound be designed to assess therapeutic potential?
- Protocol outline :
- Administration : Oral (10 mg/kg) and IV (2 mg/kg) dosing in rodent models.
- Bioanalysis : Quantify plasma concentrations using LC-MS/MS (LLOQ: 1 ng/mL).
- Key parameters : Calculate bioavailability (F), half-life (t), and tissue distribution (brain, liver).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
